2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione
Description
Chemical Structure and Properties The compound 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione (CAS: 75001-08-0) is an isoindole-1,3-dione derivative featuring a polyethylene glycol (PEG)-like chain (–OCH₂CH₂OCH₂CH₂OH) attached to the isoindole nitrogen. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.30 g/mol . The PEG chain enhances hydrophilicity, making it valuable as a synthetic intermediate in drug delivery systems, particularly for antibody-drug conjugates (ADCs) .
Synthesis and Characterization The compound is synthesized via nucleophilic substitution, where potassium phthalimide reacts with a chloro-polyether precursor (e.g., 2-(2-chloroethoxy)ethanol) in dimethylformamide (DMF). The reaction achieves a yield of 76.13% after purification by silica gel chromatography . Key characterization data includes:
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEZLQRARQJFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457030 | |
| Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-08-0 | |
| Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione typically involves the nucleophilic substitution of a phthalimide derivative with a polyethylene glycol-based hydroxyalkyl chain or its halogenated precursor. The key steps include:
Detailed Synthetic Route from Literature
A representative synthesis reported involves the following steps:
Alternative Synthesis via Phthalic Anhydride and Amino-PEG Alcohol
Another approach involves the condensation of phthalic anhydride with an amino-PEG alcohol derivative:
This method is advantageous for its simplicity and high yield, producing the hydroxy-terminated PEG-phthalimide directly.
Reaction Conditions and Analytical Data
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The PEG chain in the compound enhances solubility and biocompatibility, making it a valuable intermediate for pharmaceutical and organic synthesis applications.
- The compound can be synthesized efficiently with high yields using commercially available reagents and standard laboratory equipment.
- Purification is generally straightforward, often involving simple extraction and chromatography.
- The hydroxy-terminated PEG chain allows for further functionalization, enabling the synthesis of more complex molecules such as drug conjugates or polymeric materials.
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Variations
The table below summarizes key analogues and their distinguishing features:
Solubility and Reactivity
- Hydrophilicity : The PEGylated derivative (75001-08-0) exhibits superior aqueous solubility (>50 mg/mL) compared to hydrophobic analogues like the cyclohexenyl derivative (solubility <1 mg/mL in water) .
- Reactivity : Thiol-containing derivatives (e.g., 1518519-69-1) undergo rapid disulfide bond formation, whereas hydrazone-containing compounds (e.g., C₂₃H₁₉N₃O₄S) demonstrate pH-sensitive hydrolysis .
Drug Delivery Systems
The PEG chain in 75001-08-0 improves pharmacokinetics by reducing immunogenicity and extending circulation half-life. It has been utilized to conjugate doxorubicin in ADC prototypes, achieving a drug-to-antibody ratio (DAR) of 4:1 .
Structural Insights
X-ray crystallography of 607-26-1 reveals intermolecular C=O···π interactions (distance: 3.2 Å) and π-π stacking (3.5 Å), stabilizing its crystal lattice . These interactions are absent in flexible PEGylated derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, one-pot reactions using phthalic anhydride derivatives and ethylene glycol-based precursors under reflux conditions with glacial acetic acid as a catalyst have been reported to yield ~26–37% . Key variables include temperature control (80–120°C), solvent selection (e.g., n-propanol or ethanol), and stoichiometric ratios of aminoethyl intermediates to phthalic anhydride. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming proton environments and carbon frameworks. Peaks near δ 3.5–4.5 ppm (ethylene oxide chain protons) and δ 7.6–8.1 ppm (isoindole aromatic protons) are diagnostic .
- X-ray Crystallography : Provides absolute conformation validation. The isoindole-1,3-dione moiety exhibits planar geometry, with ethylene glycol chains adopting gauche conformations .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 392.16 for C18H20N2O6) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Cross-validation is critical:
- Compare experimental NMR shifts (e.g., aromatic proton environments) with density functional theory (DFT)-calculated chemical shifts. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .
- Use X-ray crystallography to resolve ambiguities in stereochemistry or hydrogen bonding interactions .
- Replicate synthesis under controlled conditions to rule out impurities, as byproducts (e.g., unreacted phthalic anhydride) can skew spectral data .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Methodological Answer :
- Long-Term Partitioning Studies : Assess abiotic degradation (hydrolysis, photolysis) under varying pH (3–10) and UV exposure using HPLC-MS for quantification .
- Biotic Transformation Assays : Use soil microcosms or activated sludge to evaluate microbial degradation pathways. Monitor metabolites via LC-QTOF-MS .
- Ecotoxicity Testing : Apply OECD guidelines for Daphnia magna or algal growth inhibition assays. Correlate toxicity with logP values (predicted ~1.5–2.0) to assess bioaccumulation potential .
Q. How do structural modifications (e.g., varying ethylene glycol chain length or substituents) impact physicochemical properties and bioactivity?
- Methodological Answer :
- Chain Length Effects : Increasing ethylene glycol units enhances hydrophilicity (logP decreases by ~0.5 per unit) and solubility (>50 mg/mL in water for tetra-ethylene glycol derivatives). This improves drug delivery efficiency but may reduce membrane permeability .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro, chloro) on the isoindole ring increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. For example, 4-fluoro derivatives show 20% higher coupling efficiency in peptide conjugation assays .
- Activity Correlation : Use QSAR models to link structural descriptors (polar surface area, H-bond donors) to biological endpoints (e.g., enzyme inhibition IC50) .
Q. What strategies mitigate challenges in synthesizing derivatives with complex ethylene glycol spacers?
- Methodological Answer :
- Protection-Deprotection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers during coupling reactions to prevent side-chain oxidation .
- Microwave-Assisted Synthesis : Reduces reaction time for ethylene glycol chain elongation from 24 hours to 2–4 hours, improving yield by 15–20% .
- Purification Optimization : Use size-exclusion chromatography (SEC) for high-molecular-weight PEGylated derivatives to separate oligomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
